PEG8-bis(C3-amine) is a small molecule compound characterized by its unique combination of functional groups, specifically a polyethylene glycol (PEG) chain and two amine groups linked by a three-carbon chain. The PEG8 component enhances solubility and stability, making it particularly useful in drug development and bioconjugation applications. This compound serves as a versatile linker, facilitating the attachment of various biomolecules, which is crucial in fields such as medicinal chemistry and materials science .
This compound falls under the category of polyethylene glycol derivatives. It is classified as a bifunctional reagent due to its dual amine functionalities, which allow it to participate in various chemical reactions, including those necessary for bioconjugation and polymer synthesis.
The synthesis of PEG8-bis(C3-amine) typically involves a two-step process:
PEG8-bis(C3-amine) has a defined molecular structure that can be represented as follows:
PEG8-bis(C3-amine) participates in various chemical reactions due to its functional groups:
The reactivity of the amine groups allows for diverse applications in drug delivery systems and biomaterials development.
The mechanism of action for PEG8-bis(C3-amine) primarily involves its role as a linker in bioconjugation processes:
These properties are particularly beneficial in therapeutic applications where prolonged circulation times and reduced toxicity are desired.
The compound exhibits low toxicity profiles, making it suitable for biomedical applications .
PEG8-bis(C3-amine) finds extensive use across multiple scientific domains:
The development of polyethylene glycol (PEG) derivatives represents a paradigm shift in pharmaceutical and materials science. Initial PEGylation technologies relied on polydisperse polymers with broad molecular weight distributions, leading to batch inconsistencies and unpredictable pharmacokinetics. The first-generation PEG conjugates, exemplified by PEGylated bovine adenosine deaminase (Adagen®, approved 1990), utilized multi-site lysine attachments with 5 kDa PEG chains [7]. These mixtures exhibited significant heterogeneity, complicating purification and regulatory approval.
The advent of discrete PEGs (dPEGs) marked a transformative advancement. Techniques such as iterative stepwise synthesis enabled precise control over ethylene oxide unit counts (e.g., PEGn, where n = 4–24 units). PEG8-bis(C3-amine) – with exactly 8 ethylene glycol repeats and terminal amine groups separated by propyl linkers – epitomizes this shift toward molecular uniformity. This evolution addressed critical limitations of conventional PEGs, including:
Table 1: Evolution of PEG Bifunctional Crosslinkers
Generation | Time Period | Key Characteristics | Limitations |
---|---|---|---|
First-Gen | 1970s–1990s | Polydisperse polymers (MW 1–40 kDa), random conjugation | Heterogeneous products, difficult purification |
Second-Gen | 2000s–Present | Discrete PEGs (e.g., PEG4, PEG8, PEG12), site-specific chemistry | Higher synthetic complexity, cost |
Modern dPEGs | 2010s–Present | Structurally defined (e.g., PEG8-bis(C3-amine)), C3-alkyl spacers | Requires specialized analytical validation |
PEG8-bis(C3-amine) (C3H7-N-(CH2CH2O)8-C3H7-NH2) serves as a precision engineered linker with dual amine termini capable of forming stable amide bonds with carboxylic acids or NHS esters. Its 8-unit PEG core provides an optimal balance between hydrophilicity and steric flexibility:
Table 2: Comparative Properties of PEG Bis-amines
PEG Crosslinker | Ethylene Glycol Units | Terminal Groups | Aqueous Solubility | Primary Applications |
---|---|---|---|---|
PEG4-bis(amine) | 4 | −NH2 | Moderate | Small-molecule conjugates |
PEG8-bis(C3-amine) | 8 | −C3H6−NH2 | High | Peptide/protein conjugation |
PEG12-bis(amine) | 12 | −NH2 | Very High | Nanoparticle coatings |
8-Arm-PEG-amine | 8–12 per arm | −NH2 | Variable | Hydrogel crosslinking |
Applications span:
Despite its utility, fundamental and applied challenges persist in optimizing PEG8-bis(C3-amine)-based technologies:
Table 3: Key Research Challenges and Optimization Strategies
Research Gap | Current Limitation | Emerging Solutions |
---|---|---|
Stability Prediction | Poor correlation between in vitro stability assays and in vivo performance | Machine learning models trained on protease cleavage datasets |
Batch Heterogeneity | Residual diol impurities in commercial PEG8-bis(C3-amine) | Solid-phase synthesis with inline FTIR monitoring |
Scalability | Low yields (<40%) in multi-step synthesis | Chemoenzymatic routes using ethylene oxide oligomerization |
Future research priorities include:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: